
Lenalidomide-5'-CO-PEG4-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-CO-PEG4-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is designed to enhance the delivery and efficacy of lenalidomide by improving its solubility and enabling targeted delivery through bioorthogonal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-C2-azide typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, which is often functionalized with a carboxyl group at one end and an azide group at the other. This step usually requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Lenalidomide-5’-CO-PEG4-C2-azide in high purity.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Lenalidomide-5’-CO-PEG4-C2-azide can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in click reactions with alkynes to form triazoles, which are useful in bioconjugation and drug delivery.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group, to form amines or other derivatives.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used in the presence of a reducing agent like sodium ascorbate.
Substitution Reactions: Reagents like triphenylphosphine (PPh3) can be used to reduce the azide group to an amine.
Major Products:
Triazoles: Formed through click chemistry, these products are valuable in medicinal chemistry and materials science.
Amines: Resulting from the reduction of the azide group, these can be further functionalized for various applications.
科学研究应用
Lenalidomide-5’-CO-PEG4-C2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for drug development.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for targeted drug delivery systems, particularly in cancer therapy, due to its ability to improve the solubility and bioavailability of lenalidomide.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of Lenalidomide-5’-CO-PEG4-C2-azide is primarily derived from lenalidomide. Lenalidomide exerts its effects by modulating the immune system, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .
相似化合物的比较
Lenalidomide-5’-CO-PEG4-C2-azide is unique due to its combination of lenalidomide with a PEG linker and an azide group. Similar compounds include:
Lenalidomide-5’-Linker-Azide: Another derivative with a different linker structure.
Pomalidomide-Linker-Alcohol: A related compound with pomalidomide instead of lenalidomide.
Thalidomide-Linker-Alcohol: A thalidomide derivative with a similar linker.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
属性
分子式 |
C24H32N6O8 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C24H32N6O8/c25-29-26-6-8-36-10-12-38-14-13-37-11-9-35-7-5-22(32)27-18-1-2-19-17(15-18)16-30(24(19)34)20-3-4-21(31)28-23(20)33/h1-2,15,20H,3-14,16H2,(H,27,32)(H,28,31,33) |
InChI 键 |
NAQMWQNBNPGSGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
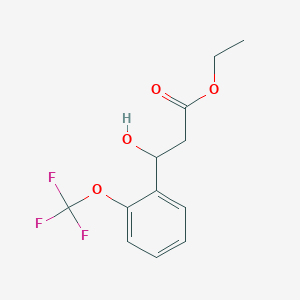
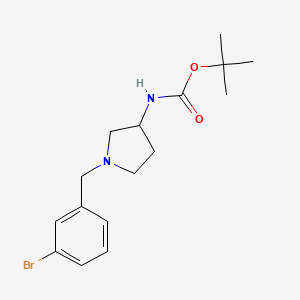
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
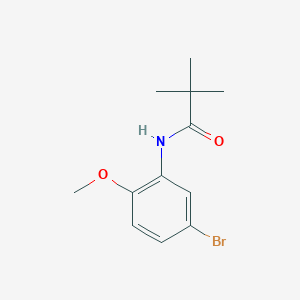
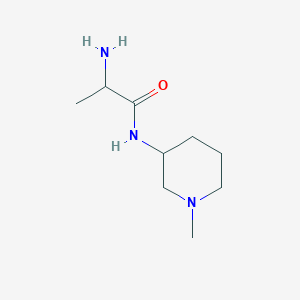
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
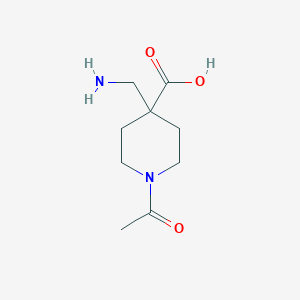
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
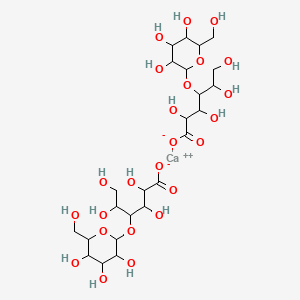
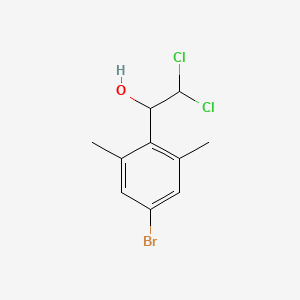
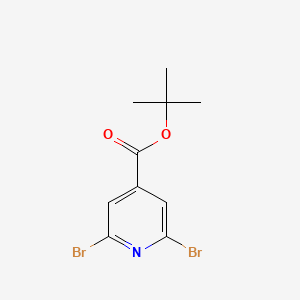
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
